

# Optimizing MK-8768 dosage for maximal efficacy and minimal side effects

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## Compound of Interest

Compound Name: MK-8768

Cat. No.: B12394452

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## Technical Support Center: MK-8768

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of **MK-8768**, a potent and selective mGluR2 negative allosteric modulator (NAM).

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **MK-8768**?

A1: **MK-8768** is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2).<sup>[1][2]</sup> As a NAM, it binds to a site on the mGluR2 receptor that is different from the glutamate binding site. This binding reduces the receptor's response to glutamate. Presynaptic mGluR2 receptors act as autoreceptors that inhibit glutamate release. By inhibiting mGluR2, **MK-8768** effectively increases the synaptic concentration of glutamate, which can enhance postsynaptic activity and plasticity, potentially improving learning and memory.<sup>[1]</sup>

Q2: What is the selectivity profile of **MK-8768**?

A2: **MK-8768** is highly selective for mGluR2 over other mGluR subtypes. In a fluorescence imaging plate reader (FLIPR) assay, the IC<sub>50</sub> for mGluR2 was 9.6 nM, while the IC<sub>50</sub> for mGluR1, 3, 4, 5, 6, and 8 were all greater than 10,000 nM.<sup>[1]</sup>

Q3: What is the recommended solvent for in vitro and in vivo studies?

A3: For in vitro assays, **MK-8768** is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, the vehicle used in the published rhesus monkey study was not specified, however, intramuscular (IM) administration was utilized.<sup>[1]</sup> Researchers should determine the most appropriate vehicle for their specific experimental model and route of administration, considering the compound's solubility and the tolerability of the vehicle by the animal model.

Q4: Is **MK-8768** known to have off-target effects?

A4: An earlier compound in the same chemical series was found to be positive in the Ames test for mutagenicity in the presence of metabolic activation (rat S9 fraction). **MK-8768** was specifically developed to be Ames-negative. In a broad panel of over 120 targets, a precursor compound, (R)-5f, which is structurally very similar to **MK-8768**, showed no significant off-target activity when tested at a concentration of 30  $\mu$ M. Additionally, (R)-5f displayed a favorable ion channel profile with IC50 values of  $\geq 60$   $\mu$ M for hERG, 22  $\mu$ M for CaV1.2, and  $>30$   $\mu$ M for NaV1.5.

Q5: What is the observed dose-response relationship for **MK-8768** in vivo?

A5: In a rhesus monkey object retrieval detour (ORD) task, intramuscular doses of **MK-8768** from 0.03 to 1 mg/kg significantly reversed a scopolamine-induced cognitive deficit. However, a higher dose of 3 mg/kg was not effective, suggesting an inverted U-shaped dose-response curve. This type of dose-response is not uncommon for compounds that enhance cognitive function in preclinical models.

## Data Presentation

Table 1: In Vitro Potency and Selectivity of **MK-8768**

Target	Assay Type	IC50 (nM)
mGluR2	FLIPR	9.6
mGluR3	FLIPR	7800 (for precursor (R)-5f)
mGluR1, 4, 5, 6, 8	FLIPR	$>10,000$

Data from Rudd et al., 2023.

Table 2: In Vivo Efficacy of **MK-8768** in a Rhesus Monkey Model of Cognitive Deficit

Dose (mg/kg, IM)	Efficacy
0.03 - 1	Significant reversal of scopolamine-induced deficit
3	Not effective

Model: Scopolamine-induced impairment in an object retrieval detour (ORD) task. Data from Rudd et al., 2023.

Table 3: Safety Pharmacology Profile of a Close Analog ((R)-5f)

Target	Assay Type	IC50 (μM)
hERG	Ion Channel Binding	≥60
CaV1.2	Ion Channel Binding	22
NaV1.5	Ion Channel Binding	>30
Panlabs Target Panel (>120 targets)	Binding Assays	No significant hits at 30 μM
Ames Test (MK-8768)	Bacterial Reverse Mutation Assay	Negative

Data from Rudd et al., 2023.

## Experimental Protocols

### 1. In Vitro mGluR2 Potency Assessment (FLIPR Assay)

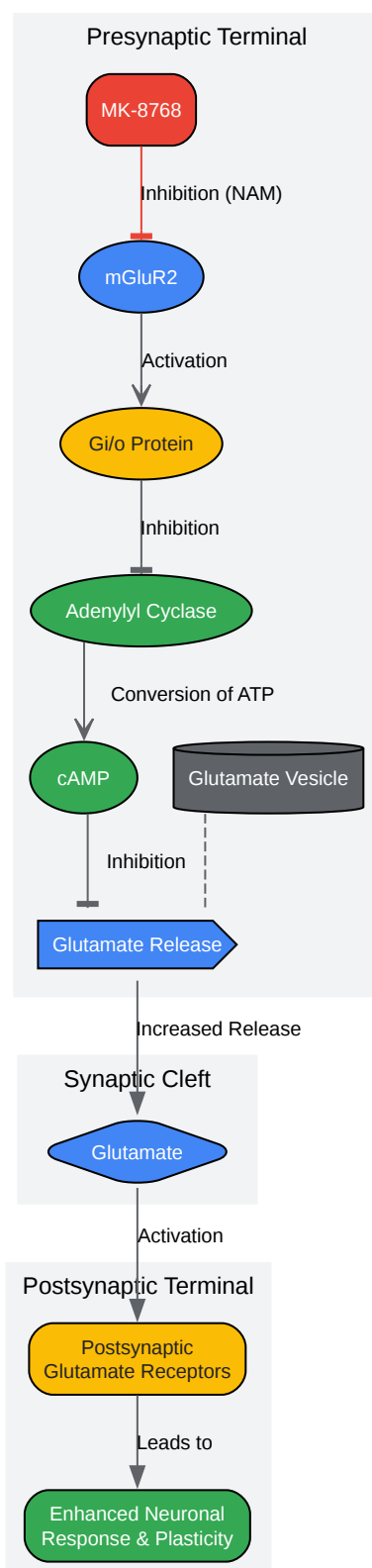
- Cell Line: CHOdhfr- cells stably expressing human mGluR2 and Gα16.
- Assay Principle: The assay measures changes in intracellular calcium concentration using a calcium-sensitive dye in a Fluorescence Imaging Plate Reader (FLIPR).

- Protocol Outline:
  - Plate the cells in a 384-well plate and culture overnight.
  - Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
  - Prepare a dilution series of **MK-8768** in an appropriate assay buffer.
  - Add **MK-8768** to the cells and incubate for a specified period.
  - Add a sub-maximal concentration of glutamate to stimulate the mGluR2 receptor.
  - Measure the change in fluorescence intensity using the FLIPR instrument.
  - Calculate the IC<sub>50</sub> value by fitting the data to a four-parameter logistic equation.

## 2. In Vivo Cognitive Enhancement Assessment (Scopolamine-Reversal in Rhesus Monkey ORD Task)

- Animal Model: Rhesus monkeys trained on an object retrieval detour (ORD) task.
- Study Design: This is a reversal of cognitive deficit model.
- Protocol Outline:
  - Administer a dose of scopolamine sufficient to induce a consistent impairment in task performance (e.g., reducing performance on difficult trials from ~90% to ~60% correct).
  - Coadminister **MK-8768** at various doses via intramuscular injection.
  - Assess the performance of the monkeys on the ORD task.
  - Compare the performance of animals treated with scopolamine and **MK-8768** to those treated with scopolamine and vehicle to determine the reversal of the cognitive deficit.

## Mandatory Visualizations



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Caption: Signaling pathway of **MK-8768** as an mGluR2 NAM.



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## References

- 1. Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
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